

# 4-Formylbenzoic acid CAS number and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Formylbenzoate

Cat. No.: B8722198

[Get Quote](#)

An In-depth Technical Guide to 4-Formylbenzoic Acid

## Introduction

4-Formylbenzoic acid, also known by its synonyms 4-carboxybenzaldehyde and terephthalaldehydic acid, is a bifunctional aromatic organic compound with the chemical formula  $C_8H_6O_3$ .<sup>[1]</sup> Its structure, featuring both a carboxylic acid and an aldehyde group at the para position of a benzene ring, makes it a highly versatile and valuable intermediate in organic synthesis.<sup>[2]</sup> This guide provides a comprehensive overview of its chemical and physical properties, applications in research and drug development, relevant experimental protocols, and safety information.

## Chemical and Physical Properties

4-Formylbenzoic acid is a white to yellowish fine crystalline powder.<sup>[3][4]</sup> It is stable under recommended storage conditions.<sup>[5][6]</sup> The presence of both a polar carboxylic acid group and a reactive aldehyde group governs its chemical behavior and solubility.<sup>[2][7]</sup>

Table 1: Physical and Chemical Properties of 4-Formylbenzoic Acid

| Property               | Value                                        | Reference                                                                        |
|------------------------|----------------------------------------------|----------------------------------------------------------------------------------|
| CAS Number             | 619-66-9                                     | <a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a>                      |
| Molecular Formula      | C <sub>8</sub> H <sub>6</sub> O <sub>3</sub> | <a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a>                      |
| Molecular Weight       | 150.13 g/mol                                 | <a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[9]</a>                      |
| Appearance             | White to yellowish crystalline powder        | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>                      |
| Melting Point          | 247-256 °C                                   | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[10]</a> |
| Boiling Point          | 332.6 ± 25.0 °C at 760 mmHg                  | <a href="#">[4]</a> <a href="#">[10]</a>                                         |
| Density                | 1.3 ± 0.1 g/cm <sup>3</sup>                  | <a href="#">[4]</a>                                                              |
| pKa                    | 3.77 (at 25°C)                               | <a href="#">[11]</a>                                                             |
| UV Absorption (Hexane) | 249 nm, 279 nm, 298 nm                       | <a href="#">[1]</a> <a href="#">[3]</a>                                          |

Table 2: Solubility of 4-Formylbenzoic Acid

| Solvent                   | Solubility                                         | Reference                                                                       |
|---------------------------|----------------------------------------------------|---------------------------------------------------------------------------------|
| Water                     | Slightly soluble in hot water, generally insoluble | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[7]</a> |
| Ethanol                   | Very soluble                                       | <a href="#">[1]</a> <a href="#">[4]</a>                                         |
| Methanol                  | Soluble                                            | <a href="#">[3]</a> <a href="#">[11]</a>                                        |
| Dimethylformamide (DMF)   | Soluble                                            | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[12]</a>                    |
| Dimethyl Sulfoxide (DMSO) | Soluble                                            | <a href="#">[3]</a> <a href="#">[11]</a>                                        |
| Ether                     | Soluble                                            | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[11]</a>                    |
| Chloroform                | Soluble                                            | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[11]</a>                    |

## Applications in Research and Drug Development

4-Formylbenzoic acid is a crucial building block in the synthesis of a wide range of products, including pharmaceuticals, pesticides, liquid crystals, and polymers.[3][12]

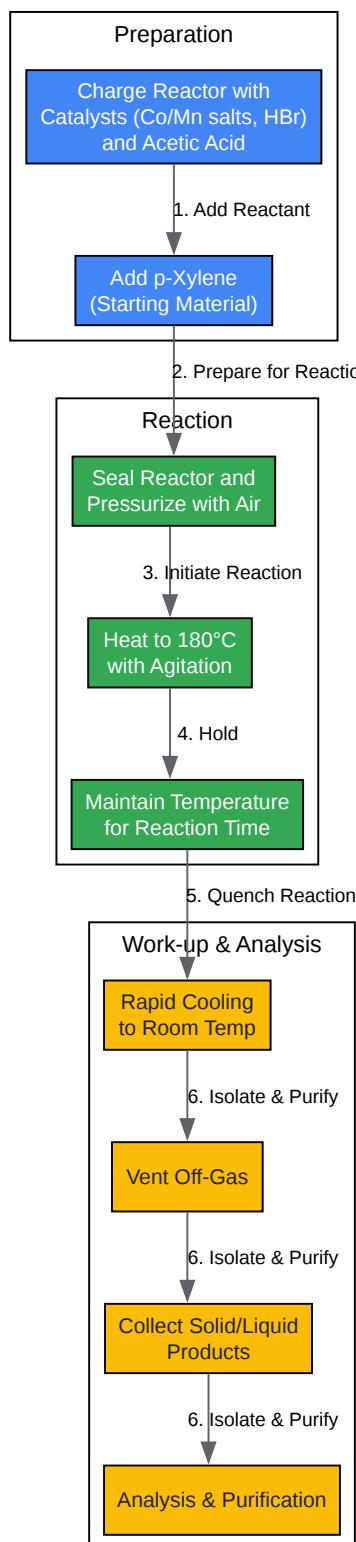
- Pharmaceutical Intermediate: It is extensively used in drug development.[13][14] It serves as a precursor for antibiotics, antifungals, and antiviral agents.[13] Notably, it is a key component in synthesizing potent inhibitors for the dengue virus protease and antagonists for the human glucagon receptor, which is relevant for diabetes treatment.[4] Research is also exploring its potential in cancer therapy due to its ability to inhibit cancer cell growth.[13]
- Drug Delivery Systems: The compound is used to modify polymers like polyvinyl alcohol (PVA) to create ultra-sensitive pH-responsive hydrogels.[15] These hydrogels can be loaded with anticancer drugs and are designed for controlled drug release in the acidic microenvironment of tumors.[15]
- Synthesis of Terephthalic Acid: It is an important intermediate in the production of terephthalic acid, a major commodity chemical used in polyester production.[3][11][16]
- Catalysis: 4-Formylbenzoic acid has been utilized as a catalyst in the fabrication of versatile hydrogels with applications in wound dressings and tissue remodeling.[17]

## Experimental Protocols

### Synthesis of 4-Formylbenzoic Acid via Oxidation

One common method for synthesizing 4-formylbenzoic acid is through the oxidation of p-xylene. The following protocol is a general representation of a liquid-phase oxidation process.

#### Materials:


- p-Xylene
- Cobalt(II) acetate tetrahydrate ( $\text{Co}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ )
- Manganese(II) acetate tetrahydrate ( $\text{Mn}(\text{OAc})_2 \cdot 4\text{H}_2\text{O}$ )
- Hydrobromic acid (HBr)
- Acetic acid (95% aqueous solution)

- High-pressure reactor (e.g., titanium vessel)
- Pressurized air source

**Procedure:**

- Charge the high-pressure reactor with a solution of manganese(II) acetate, cobalt(II) acetate, and hydrobromic acid dissolved in 95% aqueous acetic acid.[18]
- Add p-xylene to the reactor.[18]
- Seal the reactor and pressurize it with air to approximately 35 kg/cm<sup>2</sup>.[18]
- Heat the reactor to 180 °C while agitating the mixture.[18]
- Maintain this temperature for a set reaction time (e.g., 10 minutes).[18]
- After the reaction period, rapidly cool the reactor to room temperature, for instance, using a water spray.[18]
- Vent the off-gas and collect the solid and liquid contents from the reactor for analysis and purification.[18]

## Workflow for 4-Formylbenzoic Acid Synthesis



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 4-formylbenzoic acid via catalytic oxidation of p-xylene.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

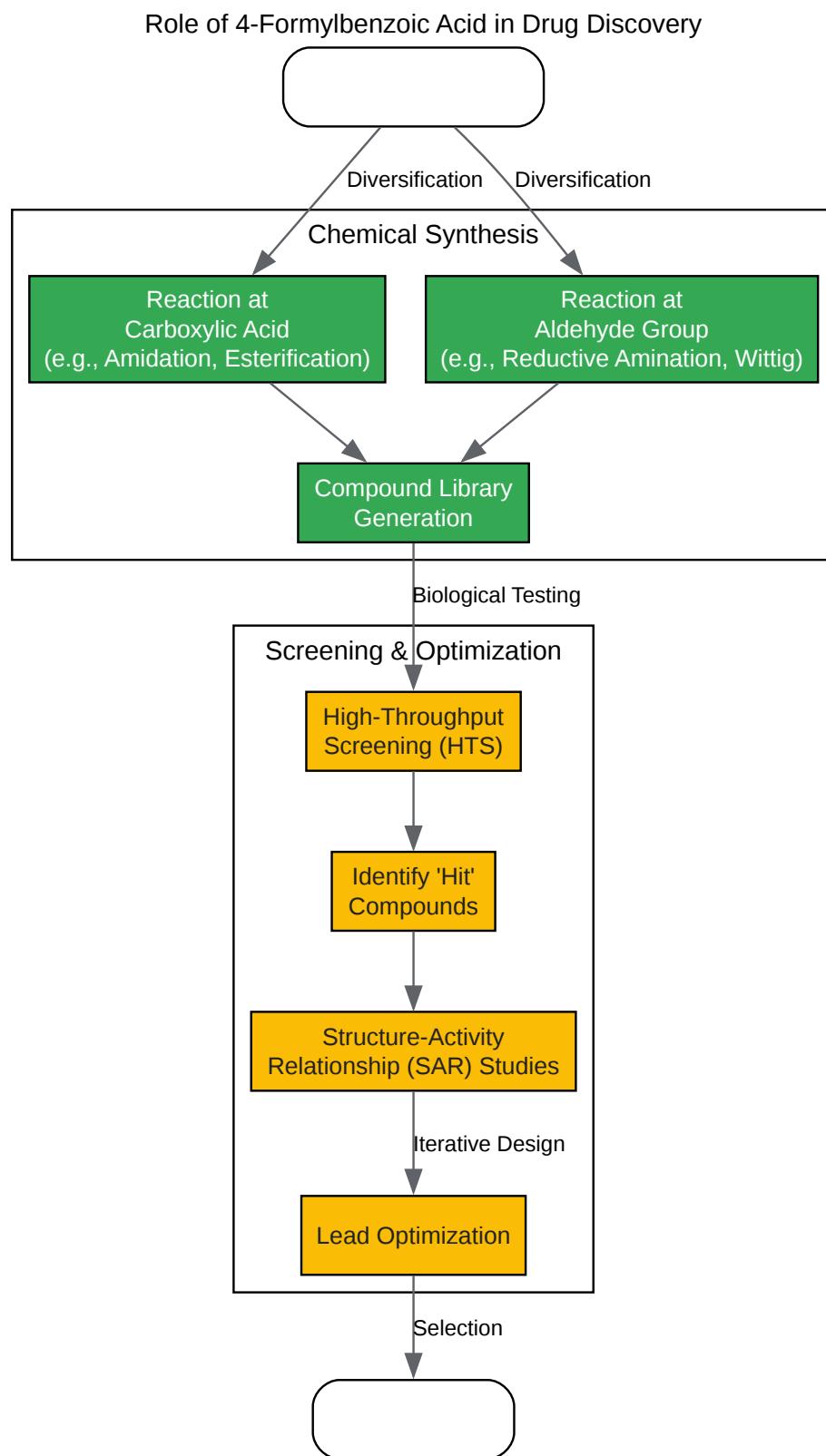
HPLC is a robust method for the quantification of 4-formylbenzoic acid.

Instrumentation & Conditions:

- System: HPLC with UV detector.
- Column: C18 reversed-phase column (e.g., Ascentis C18).
- Mobile Phase A: 0.1% Formic acid in water.[\[19\]](#)
- Mobile Phase B: 0.1% Formic acid in acetonitrile.[\[19\]](#)
- Gradient: A suitable gradient starting with a higher percentage of mobile phase A and gradually increasing mobile phase B.[\[19\]](#)
- Flow Rate: Typically 1.0 mL/min.[\[19\]](#)
- Detection: UV at 230 nm.[\[19\]](#)

Sample Preparation:

- Dissolve the sample containing 4-formylbenzoic acid in a suitable solvent, such as the initial mobile phase composition.[\[19\]](#)
- Filter the solution through a 0.45  $\mu$ m filter to remove particulate matter before injection.[\[19\]](#)


Quantification:

- Prepare a series of standard solutions of 4-formylbenzoic acid with known concentrations.
- Inject the standards to create a calibration curve by plotting peak area against concentration.

- Inject the prepared sample and determine its concentration using the calibration curve.[19]

## Role in Drug Discovery Pathways

4-Formylbenzoic acid serves as a versatile scaffold in medicinal chemistry. Its dual functionality allows for the systematic modification and synthesis of compound libraries to identify potent drug candidates. For example, in the development of enzyme inhibitors, the carboxylic acid group can interact with basic residues in an active site, while the aldehyde provides a reactive handle for further chemical elaboration to improve potency and selectivity.



[Click to download full resolution via product page](#)

Caption: Logical workflow illustrating the use of 4-formylbenzoic acid in a typical drug discovery cascade.

## Safety and Handling

4-Formylbenzoic acid is classified as an irritant.[4][10]

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It can be harmful if swallowed (H302).[5][10]
- Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][10] Use only outdoors or in a well-ventilated area.[10] Wear protective gloves, protective clothing, eye protection, and face protection.[10]
- First Aid:
  - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5][6]
  - Skin Contact: Wash off with soap and plenty of water.[5][6]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5][10]
  - Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][6]
- Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed and handle under an inert gas.[5]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Formylbenzoic acid | C8H6O3 | CID 12088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbino.com [nbino.com]
- 3. 4-Formylbenzoic acid | 619-66-9 [chemicalbook.com]
- 4. 4-Formylbenzoic acid: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method\_Chemicalbook [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. scbt.com [scbt.com]
- 9. chemscene.com [chemscene.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. 4-Formylbenzoic acid CAS#: 619-66-9 [m.chemicalbook.com]
- 12. A new method for synthesizing 4-Formylbenzoic acid\_Chemicalbook [chemicalbook.com]
- 13. chemneo.com [chemneo.com]
- 14. nbino.com [nbino.com]
- 15. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 4-Formylbenzoic Acid: Versatile Building Block for Biomedical Applications with Catalyst Properties\_Chemicalbook [chemicalbook.com]
- 18. 4-Formylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4-Formylbenzoic acid CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8722198#4-formylbenzoic-acid-cas-number-and-properties\]](https://www.benchchem.com/product/b8722198#4-formylbenzoic-acid-cas-number-and-properties)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)